molecular formula C11H12FNO B13467269 rac-(1R,2R)-2-fluoro-N-phenylcyclobutane-1-carboxamide

rac-(1R,2R)-2-fluoro-N-phenylcyclobutane-1-carboxamide

Katalognummer: B13467269
Molekulargewicht: 193.22 g/mol
InChI-Schlüssel: LEQOPAZYPBEAHQ-VHSXEESVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-(1R,2R)-2-fluoro-N-phenylcyclobutane-1-carboxamide is a chiral compound with potential applications in various fields of scientific research. The compound’s structure features a cyclobutane ring substituted with a fluorine atom and a phenyl group, making it an interesting subject for studies in organic chemistry and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-fluoro-N-phenylcyclobutane-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutane derivative with a fluorinating agent and subsequent amide formation with aniline. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the cyclization and fluorination steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization ensures the production of high-quality compounds suitable for research and development .

Analyse Chemischer Reaktionen

Types of Reactions

rac-(1R,2R)-2-fluoro-N-phenylcyclobutane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and substituted cyclobutane derivatives. These products are often characterized using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures .

Wissenschaftliche Forschungsanwendungen

rac-(1R,2R)-2-fluoro-N-phenylcyclobutane-1-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of rac-(1R,2R)-2-fluoro-N-phenylcyclobutane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and phenyl group contribute to its binding affinity and selectivity. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its binding kinetics and molecular interactions are essential to fully understand its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

rac-(1R,2R)-2-fluoro-N-phenylcyclobutane-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and binding affinity, making it a valuable compound for drug development and other applications .

Eigenschaften

Molekularformel

C11H12FNO

Molekulargewicht

193.22 g/mol

IUPAC-Name

(1R,2R)-2-fluoro-N-phenylcyclobutane-1-carboxamide

InChI

InChI=1S/C11H12FNO/c12-10-7-6-9(10)11(14)13-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)/t9-,10+/m0/s1

InChI-Schlüssel

LEQOPAZYPBEAHQ-VHSXEESVSA-N

Isomerische SMILES

C1C[C@H]([C@H]1C(=O)NC2=CC=CC=C2)F

Kanonische SMILES

C1CC(C1C(=O)NC2=CC=CC=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.